Beta-defensin126
Description
Overview of the Beta-defensin Family within Host Defense Peptides (HDPs)
Host Defense Peptides (HDPs) are a vital component of the innate immune system, providing a first line of defense against a wide array of pathogens. veterinaryworld.org Among these, the defensin (B1577277) family is a prominent group of small, cationic, and cysteine-rich peptides. nih.govjmb.or.kr Defensins are classified into alpha, beta, and theta defensins based on the spacing of their cysteine residues and the pairing of their disulfide bonds. nih.gov
Beta-defensins are broadly expressed at mucosal surfaces, such as in the epithelia of the respiratory and gastrointestinal tracts, and are also found in the skin. nih.govnih.gov Their primary and most studied function is their antimicrobial activity against bacteria, fungi, and some viruses. nih.govebi.ac.uk This action is often attributed to their ability to disrupt the microbial cell membrane. ebi.ac.uk Beyond direct killing of microbes, beta-defensins also play a role in modulating the immune response by acting as chemoattractants for immune cells like T cells and immature dendritic cells, thereby bridging the innate and adaptive immune systems. nih.gov
Distinctive Characteristics and Research Significance of Beta-defensin 126
Beta-defensin 126, also known as DEFB126, stands out within the beta-defensin family due to its specialized and critical roles in the male reproductive system. nih.govontosight.ai Unlike many other defensins that are primarily associated with antimicrobial defense at epithelial barriers, DEFB126 is highly expressed in the epididymis, a crucial site for sperm maturation. nih.govontosight.ai The protein, also referred to as Epididymal Secretory Protein 13.2 (ESP13.2), is secreted by the epididymal epithelium and coats the surface of sperm as they transit through this duct. ontosight.aiuniprot.orgnih.gov
A key distinguishing feature of DEFB126 is its structure, which includes a conserved beta-defensin core and a unique, long, and highly glycosylated C-terminal tail. nih.govresearchgate.net This extensive glycosylation, particularly with sialic acid, imparts a significant negative charge to the sperm surface. uniprot.orgnih.gov This "glycocalyx" created by DEFB126 is not primarily for antimicrobial action in the traditional sense but serves several vital reproductive functions. uniprot.orgresearchgate.net
Research has illuminated the profound significance of DEFB126 in male fertility. ontosight.ainih.gov Its functions are multifaceted and crucial for successful fertilization. One of its primary roles is to facilitate the efficient movement of sperm through the female reproductive tract. nih.govuniprot.org The negative charge conferred by the sialic acid on DEFB126 is thought to prevent sperm from clumping together and from adhering to the cervical mucus, allowing for better motility. nih.govnih.gov
Furthermore, the DEFB126 coat acts as an "invisibility cloak," protecting the sperm from the female's immune system. animal-reproduction.orgteagasc.ie By masking sperm surface antigens, it prevents them from being recognized and attacked as foreign cells. teagasc.ieoup.com DEFB126 is also involved in the formation of a sperm reservoir in the oviduct and plays a role in capacitation, the final step of sperm maturation that enables them to fertilize an egg. uniprot.orggenecards.org Upon capacitation, DEFB126 is released, unmasking other surface components necessary for binding to the zona pellucida of the oocyte. uniprot.orggenecards.org
The importance of DEFB126 is underscored by research showing that mutations in the DEFB126 gene are associated with impaired sperm function and reduced fertility in men. nih.govnih.gov These findings have positioned DEFB126 as a significant area of research in reproductive biology and potential diagnostics for male infertility. researchgate.netnih.gov
Table 1: Key Functions of Beta-defensin 126
| Function | Description | Key References |
|---|---|---|
| Sperm Motility | Facilitates efficient sperm movement through the female reproductive tract. | uniprot.org, nih.gov, nih.gov |
| Immune Evasion | Protects sperm from the female immune system by masking surface antigens. | animal-reproduction.org, teagasc.ie, oup.com |
| Sperm Reservoir Formation | Aids in the binding of sperm to oviductal epithelial cells. | genecards.org, uniprot.org |
| Capacitation and Fertilization | Release of DEFB126 during capacitation is necessary for sperm to bind to the oocyte. | genecards.org, uniprot.org, researchgate.net |
| Antimicrobial Activity | Exhibits antimicrobial properties, protecting sperm from pathogens. | uniprot.org, ontosight.ai |
Table 2: Nomenclature and Genetic Information for Beta-defensin 126
| Feature | Details | Key References |
|---|---|---|
| Protein Name | Beta-defensin 126 | uniprot.org |
| Gene Name | DEFB126 | ontosight.ai |
| Aliases | Defensin, beta 126; Beta-defensin 26 (DEFB-26); Epididymal secretory protein 13.2 (ESP13.2) | uniprot.org, ontosight.ai |
| Human Gene Location | Chromosome 20p13 | genecards.org, nih.gov |
| Key Structural Feature | Highly glycosylated C-terminal tail | nih.gov, researchgate.net |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SWYVKKCLNDVGICKKKCKPEELHVKNGWAMCGKQRDCCVPAD |
Origin of Product |
United States |
Molecular and Structural Biology of Beta Defensin 126
Genomic Organization and Gene Structure of DEFB126
The gene encoding Beta-defensin 126, DEFB126, possesses a specific genomic location and is subject to variations that can impact its function.
Chromosomal Localization and Gene Cluster Context
The DEFB126 gene is situated on the p arm of human chromosome 20, specifically in the 20p13 region. genecards.orggenscript.comwikipedia.org This area of the chromosome is notable for containing a cluster of other beta-defensin genes. genscript.comgenecards.org Defensins, in general, are cysteine-rich, cationic polypeptides that play a crucial role in the immune response to microorganisms. genscript.comwikipedia.org The clustering of these genes suggests a coordinated regulation and functional relationship among them. genecards.org
Gene Variants and Polymorphisms Associated with DEFB126
The DEFB126 gene exhibits a high degree of polymorphism. nih.gov Numerous single nucleotide polymorphisms (SNPs) have been identified within the gene, including missense, synonymous, intronic, and frameshift mutations. genecards.orgnih.gov
Several of these variants have been linked to male infertility and subfertility. nih.govnih.gov For instance, a two-nucleotide deletion has been identified that results in an abnormal messenger RNA (mRNA). nih.gov Another four-nucleotide frameshift deletion, rs11467497, leads to the premature termination of protein translation, creating a truncated peptide. nih.gov This particular deletion has been significantly associated with male infertility. genscript.comnih.gov Similarly, a binucleotide deletion, rs11467417, produces a non-stop mRNA, which may also contribute to reduced fertility by affecting the protein's ability to bind to the sperm surface. nih.gov Studies have also investigated other mutations, such as c.152T>C and c.227A>G, which are predicted to be damaging and may alter the protein's structure and function. nih.govresearchgate.net
Table 1: Notable Polymorphisms in the DEFB126 Gene
| Polymorphism | Type | Consequence | Associated Condition |
|---|---|---|---|
| rs11467497 | 4-nucleotide deletion | Premature translation termination, truncated protein nih.gov | Male infertility genscript.comnih.gov |
| rs140685149 | 2-nucleotide deletion | Abnormal mRNA, impaired sperm function genecards.orgnih.gov | Subfertility nih.gov |
| rs11467417 | 2-nucleotide deletion | Non-stop mRNA, unstable protein expression nih.gov | Asthenozoospermia nih.gov |
| c.152T>C (M51T) | Missense mutation | Predicted to be damaging, may alter protein structure researchgate.netnih.gov | Asthenozoospermia researchgate.netnih.gov |
| c.227A>G (K76R) | Missense mutation | Predicted to be damaging, may alter protein structure researchgate.netnih.gov | Asthenozoospermia researchgate.netnih.gov |
Protein Architecture and Post-Translational Modifications of Beta-defensin 126
The DEFB126 protein has a distinctive structure characterized by a conserved defensin (B1577277) core and significant modifications that are crucial for its function.
Canonical Cysteine Motif and Disulfide Bonds
Like other beta-defensins, DEFB126 features a conserved pattern of six cysteine residues. nih.govnih.gov These cysteines form three intramolecular disulfide bonds, which are critical for stabilizing the protein's three-dimensional structure, a triple-stranded antiparallel β-sheet. frontiersin.orgacs.org The specific disulfide bridging pattern for beta-defensins is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. acs.org Interestingly, in addition to the canonical six cysteines, an extra cysteine residue is found in the DEFB126 orthologs of many species, including bovine. nih.gov
Role of Glycosylation
A key feature of DEFB126 is its extensive glycosylation, particularly the presence of O-linked oligosaccharides. genecards.orguniprot.org The human DEFB126 protein has a long C-terminal tail with numerous potential sites for O-linked glycosylation. nih.gov This heavy glycosylation, which includes sialic acid residues, contributes significantly to the negative surface charge of the protein. uniprot.orgoup.com This negative charge is believed to be important for the protein's functions, including its role in sperm transport and protection from the female immune system. uniprot.org The carbohydrate portion of the molecule constitutes a major part of its total molecular mass. nih.gov In macaques, this highly sialylated glycopeptide is a major component of the sperm glycocalyx. nih.govoup.com
Dimeric Structure and Dissociation Resistance of Beta-defensin 126
Studies on bovine beta-defensin 126 (BBD126) have revealed that the protein exists as a dimer. nih.govteagasc.ie This dimeric structure is notably resistant to standard methods of dissociation. nih.govnih.gov This suggests a strong and stable interaction between the two protein monomers, which is likely to have important functional implications for its role in reproduction. nih.govteagasc.ie The protein is known to form homodimers or homooligomers that are disulfide-linked. genecards.org
Significance of the C-terminal Tail in Beta-defensin 126 Function
Beta-defensin 126 (DEFB126) is distinguished from most other defensins by the presence of a unique, extended C-terminal tail. nih.govinrs.ca This tail is not merely a structural appendage but a multifunctional domain critical to the role of DEFB126 in male reproductive biology. Research has demonstrated that this region is fundamental for several processes essential for successful fertilization, primarily through its extensive post-translational modification.
The C-terminal tail of DEFB126 is characterized by being heavily O-glycosylated, a feature not commonly observed in other defensins. oup.comasiaandro.com This extensive glycosylation, particularly with sialic acid moieties, imparts a significant negative charge to the protein, which in turn coats the sperm surface. biorxiv.orgroyalsocietypublishing.orgoup.com This "glycocalyx" created by the DEFB126 tail is pivotal for a sperm's journey through the female reproductive tract.
One of the primary functions attributed to the C-terminal tail is facilitating sperm transport. The negative charge helps sperm to penetrate the cervical mucus, a critical barrier for sperm migration. oup.comroyalsocietypublishing.orgresearchgate.net Furthermore, this dense, negatively charged layer acts as an "invisibility cloak," shielding sperm from recognition and attack by the female immune system. nih.govoup.comnih.govanimal-reproduction.org The sialic acid residues on the tail are considered directly responsible for this immune-protective "cloaking" characteristic. oup.com
In addition to immune evasion, the C-terminal tail mediates the crucial interaction between sperm and the female reproductive tract. It facilitates the binding of sperm to the epithelial cells of the oviduct, which leads to the formation of a sperm reservoir. biorxiv.orgroyalsocietypublishing.orgresearchgate.netuniprot.org This reservoir holds sperm until ovulation occurs. The release of DEFB126 from the sperm surface during capacitation, a process triggered by changes in the oviductal fluid pH, is a prerequisite for fertilization. asiaandro.comuniprot.org This shedding unmasks other sperm surface molecules, enabling the sperm to penetrate the cumulus matrix and bind to the zona pellucida of the oocyte. oup.comuniprot.org
While the C-terminal tail is vital for these reproductive functions, it is important to note that the conserved beta-defensin core of the protein possesses its own distinct biological activities, including antimicrobial and anti-inflammatory functions. nih.govmybiosource.comnih.gov Structural analyses have revealed significant sequence differences in the C-terminus of DEFB126 among different mammalian species, which suggests possible species-specific adaptations and roles in reproduction. nih.govteagasc.ie For instance, in cattle, the protein is implicated in enhancing sperm motility and preventing sperm agglutination. researchgate.netanimal-reproduction.org
The unique structural and functional attributes of the DEFB126 C-terminal tail underscore its specialized role in ensuring the successful transit, survival, and ultimate function of sperm within the female reproductive tract.
Detailed Research Findings on the Function of the DEFB126 C-terminal Tail
| Function | Key Research Finding | Organism(s) Studied | Citation(s) |
| Sperm-Oviduct Binding | Mediates the attachment of sperm to the oviductal epithelium, forming a sperm reservoir. | Macaque, Bovine | biorxiv.orgroyalsocietypublishing.orgresearchgate.netuniprot.orgphysiology.org |
| Immune System Evasion | The highly glycosylated tail, rich in sialic acid, creates a negative charge that "cloaks" the sperm, protecting it from the female immune system. | Primate, Human | nih.govoup.comnih.govanimal-reproduction.orgnih.gov |
| Cervical Mucus Penetration | The negative charge provided by the tail facilitates the passage of sperm through the cervical mucus. | Human | oup.comroyalsocietypublishing.orgresearchgate.net |
| Capacitation and Fertilization | Shedding of the DEFB126 tail during capacitation is necessary to unmask other surface proteins, allowing for binding to the zona pellucida. | Human, Macaque | oup.comasiaandro.comresearchgate.netuniprot.org |
| Sperm Motility & Agglutination | In some species, the protein enhances sperm motility and prevents sperm from clumping together. | Bovine | biorxiv.orgresearchgate.netanimal-reproduction.org |
Expression and Localization Patterns of Beta Defensin 126
Tissue-Specific Expression of DEFB126 Gene
The expression of the gene encoding Beta-defensin 126 (DEFB126) is highly specialized, with its primary role linked to the male reproductive system. However, its expression is not exclusively confined to this system.
Expression within the Male Reproductive Tract
The DEFB126 gene is prominently expressed throughout the male reproductive tract, including the testis, epididymis, vas deferens, and accessory glands. researchgate.netnih.govnih.gov Studies in various species, including dromedary camels and bulls, have confirmed the presence of DEFB126 mRNA and protein in these tissues. researchgate.netnih.govnih.gov In dromedary camels, immunohistochemical analysis revealed positive staining for DEFB126 in the testicles, epididymis, vas deferens, prostate, and bulbourethral glands. nih.govnih.gov While the testes of camels show a modest degree of staining, the expression becomes more pronounced in other parts of the tract. researchgate.net The secretion of β-defensins in the epididymis is under androgen control, suggesting a physiological role in sperm function within the female reproductive tract beyond just antimicrobial activity. oup.com
Epididymal Segment-Specific Expression
Expression of DEFB126 is not uniform throughout the epididymis but rather shows a distinct regional pattern. The most significant expression is consistently observed in the caudal (tail) region of the epididymis. researchgate.netnih.govnih.gov Quantitative real-time polymerase chain reaction (qRT-PCR) has demonstrated that the highest levels of DEFB126 mRNA are found in the tail of the epididymis. researchgate.netnih.govnih.gov In bulls, immunohistochemical staining confirms that the DEFB126 protein is expressed by the epithelial cells of the caudal epididymis and the vas deferens, while it is absent in the caput (head) and corpus (body) of the epididymis. nih.govopenveterinaryjournal.com This region-specific expression is critical, as the caudal epididymis is the primary site for sperm maturation and storage, where sperm acquire the DEFB126 protein. nih.govopenveterinaryjournal.com
Expression in Other Tissues
While the male reproductive tract is the primary site of DEFB126 expression, the gene is also expressed in other tissues, particularly in the mucosa and epidermis. nih.govnih.gov As a member of the defensin (B1577277) family, DEFB126 is considered an immune component involved in the first line of host defense at these epithelial surfaces. nih.govnih.gov Defensins are widely distributed in various tissues, including the skin and the epithelial cells of the reproductive, urinary, digestive, and respiratory tracts, where they act as essential components of the mucosal innate immune response. oup.com
Protein Localization and Adsorption
The localization of the DEFB126 protein is intricately linked to its function in sperm maturation and protection.
Association with Sperm Surface and Glycocalyx Formation
DEFB126 is a highly glycosylated protein that is secreted by the principal cells of the epididymal epithelium and subsequently coats the surface of sperm as they transit through the epididymis. nih.govopenveterinaryjournal.comuniprot.org This protein becomes a major component of the sperm glycocalyx, the carbohydrate-rich outer layer of the sperm membrane. genecards.orgnih.gov In macaques, DEFB126 coats the entire surface of ejaculated sperm. oup.com The localization on the sperm surface can vary between species. For instance, in dromedary camels, DEFB126 is significantly concentrated on the acrosomal cap of both epididymal and fresh sperm. nih.govnih.gov In contrast, studies on bovine sperm have shown DEFB126 to be localized predominantly to the tail, although some research also indicates its presence in the post-acrosomal region. nih.govnih.govopenveterinaryjournal.com This coating is crucial for sperm function, as it is involved in sperm maturation and capacitation. nih.gov
Intracellular Presence of Beta-defensin 126
While predominantly a secreted protein that adsorbs to the sperm surface, there is evidence suggesting an intracellular presence of Beta-defensin 126. Defensins, in general, are expressed by epithelial cells and can be stored in an inactive form within granules of cells like neutrophils and intestinal Paneth cells. frontiersin.org Specifically for DEFB126, it is synthesized within the epithelial cells of the epididymis before being secreted into the lumen to interact with sperm. openveterinaryjournal.com The expression of β-defensins is a key function of these epithelial cells, contributing to the luminal environment necessary for sperm maturation. oup.comfrontiersin.org
Data Tables
Table 1: Tissue-Specific Expression of DEFB126
| Tissue | Expression Level | Species Studied | Reference |
| Male Reproductive Tract | |||
| Testis | Weak to Moderate | Dromedary Camel | researchgate.netnih.govopenveterinaryjournal.com |
| Epididymis (Overall) | High | Human, Bovine, Camel | nih.govnih.govgenecards.org |
| - Caput (Head) | Negative/Low | Bovine, Camel | nih.govopenveterinaryjournal.com |
| - Corpus (Body) | Negative/Low | Bovine, Camel | nih.govopenveterinaryjournal.com |
| - Cauda (Tail) | Very High | Bovine, Camel | researchgate.netnih.govnih.govnih.gov |
| Vas Deferens | High | Bovine, Camel | nih.govnih.govopenveterinaryjournal.com |
| Prostate Gland | Positive | Dromedary Camel | nih.govnih.gov |
| Bulbourethral Gland | Positive | Dromedary Camel | nih.govnih.gov |
| Other Tissues | |||
| Mucosa | Expressed | Human | nih.govnih.gov |
| Epidermis | Expressed | Human | nih.govnih.gov |
Table 2: Localization of DEFB126 Protein on Spermatozoa
| Sperm Region | Localization | Species Studied | Reference |
| Entire Surface | Coating | Macaque | oup.com |
| Acrosomal Cap | High Concentration | Dromedary Camel | nih.govnih.gov |
| Tail | Predominant Staining | Bovine | nih.govnih.gov |
| Post-acrosomal Region | Positive Staining | Bovine | nih.govopenveterinaryjournal.com |
Chemical Compounds Mentioned
Developmental and Regulatory Influences on DEFB126 Expression
The expression of Beta-defensin 126 (DEFB126) is not static; it is subject to complex regulatory mechanisms that evolve throughout an organism's life. Key influences include hormonal control, particularly by androgens, and dynamic changes that occur with aging. These factors are crucial for understanding the protein's role in the male reproductive system.
Androgen-Dependent Regulation
The expression and secretion of numerous β-defensins within the epididymis are significantly controlled by androgens, the primary modulators of epididymal structure and function. oup.comunesp.br This hormonal regulation suggests that beyond their antimicrobial activities, these proteins have vital roles in sperm physiological functions. oup.com The principal cells of the epididymis are particularly sensitive to circulating androgens, making androgen regulation of β-defensins a critical aspect of male fertility. nih.gov
Research has demonstrated a direct link between androgens, such as testosterone (B1683101), and the expression of DEFB126. In humans, a significant positive correlation has been observed between serum testosterone levels and the proportion of spermatozoa coated with DEFB126. inrs.ca This suggests that lower testosterone levels may result in a reduced presence of DEFB126 on sperm. inrs.ca This relationship is further supported by studies in animal models. In mice, the orthologue of human DEFB126, known as Defb22, has been identified as being partially regulated by androgens and is considered a direct target of the androgen receptor (AR). nih.gov
Studies involving androgen ablation, such as castration, have provided clear evidence of this dependency. In various species, castration leads to a downregulation of β-defensin transcripts in the epididymis, an effect that can be reversed with testosterone replacement therapy. unesp.br This confirms a positive regulatory role for androgens. unesp.br Specifically for a cluster of defensin genes in macaques, androgen withdrawal resulted in the downregulation of their mRNA levels in the caput epididymis. nih.gov The androgen/AR signaling pathway is therefore essential for the production and secretion of many epididymal β-defensins that are critical for sperm maturation and fertility. nih.gov
A systematic investigation into the androgen regulation of 23 β-defensins in the mouse caput epididymis categorized them based on their response to androgen levels, highlighting the nuanced control over this protein family. nih.gov
Table 1: Androgen Responsiveness of Beta-Defensins in the Mouse Caput Epididymis
| Responsiveness to Androgen | Beta-Defensin Genes |
|---|---|
| Fully Regulated | Defb17, Defb20, Defb21, Defb30, Defb39, Defb42 |
| Partially Regulated | Defb2, Defb15, Defb18, Defb19, Defb22 (human DEFB126 orthologue), Defb34, Defb36, Defb38, Defb41, Defb49 |
| Not Regulated | Defb1, Defb13, Defb35, Defb37, Defb40, Defb45, Defb50 |
Age-Related Expression Dynamics
The expression of DEFB126 exhibits significant changes associated with age, from postnatal development through to senescence. Studies indicate that the expression of defensins in the male reproductive tract varies with age. nih.gov There is a general trend of gradual upregulation in the mRNA levels of several epididymal β-defensins from the early postnatal period to adulthood, which coincides with the natural increase in testosterone concentrations. unesp.br
In humans, a detailed analysis of the epididymis at different life stages revealed a distinct pattern for DEFB126. Its expression was found to increase from birth to adulthood, reaching its highest levels in the aged epididymis. oup.com This contrasts with many other genes that show a decrease in expression during aging. oup.com However, another study found no significant correlation between the age of volunteers and the percentage of DEFB126-positive spermatozoa, suggesting a complex relationship that may be influenced by other factors. inrs.ca
The dynamics of testosterone levels are a critical factor in this age-related expression. It is well-established that testosterone levels naturally decline with age in men, typically beginning around the late 30s or early 40s. privatemedicalclinic.combostonurology.com This decline is gradual, about 1% per year. bostonurology.com Given the androgen-dependent nature of DEFB126, these hormonal shifts are expected to influence its expression over a man's lifespan. unesp.br
Recent epigenetic research has also highlighted age-related changes. Studies have identified age-dependent differential methylation in the DEFB126 gene in sperm, which has been linked to lower fertilization rates. oup.comnih.gov This indicates that aging affects not just the quantity of DEFB126 expression but also the epigenetic regulation of the gene itself.
Table 2: Age-Related DEFB126 Expression and Testosterone Levels
| Life Stage / Age Group | DEFB126 Expression in Human Epididymis | Mean Total Testosterone Levels (ng/dL) in Men |
|---|---|---|
| Newborn | Present, but lower than adult levels oup.com | N/A |
| Young Adult (20-29 years) | Increased from newborn levels oup.com | ~409-575 umich.edu |
| Adult (30-44 years) | Continues to be highly expressed oup.com | ~350-498 umich.edu |
| Aged | Highest levels of expression observed oup.com | Generally lower, continues to decline privatemedicalclinic.combostonurology.com |
Functional Roles of Beta Defensin 126 in Biological Processes
Contributions to Male Reproductive Physiology
DEFB126 is integral to several sequential processes that are essential for a spermatozoon to successfully fertilize an oocyte. Its influence is observed from the later stages of sperm development in the male reproductive tract to the sperm's journey and interactions within the female reproductive tract.
Spermatozoa leave the testis as immature and immotile cells. inrs.ca Their maturation, including the acquisition of motility, occurs during their transit through the epididymis, a process significantly influenced by the epididymal fluid's composition. openveterinaryjournal.com DEFB126 is a key component of this fluid, particularly in the cauda epididymis, where it is adsorbed onto the sperm surface. inrs.canih.gov
Table 1: Correlation of DEFB126 with Sperm Motility
| Species | Finding | Reference |
| Human | The proportion of DEFB126-labeled sperm is positively correlated with sperm motility and normal morphology. | inrs.ca |
| Human | The percentage of DEFB126-positive spermatozoa is significantly higher in motile sperm selected by the swim-up technique. | inrs.ca |
| Bovine | Recombinant BBD126 (bovine ortholog) increased the total motility of immature corpus sperm. | nih.gov |
| Human | Full-length recombinant DEFB126 significantly increased the motility of immotile testicular spermatozoa in vitro. | researchgate.net |
Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to be competent to fertilize an egg. inrs.ca DEFB126 plays a complex modulatory role in this process. openveterinaryjournal.com Initially, the DEFB126 coat, with its dense negative charge due to sialic acid residues, is thought to stabilize the sperm membrane and prevent premature capacitation. bioscientifica.comoup.com
The release of DEFB126 from the sperm head is a critical step in the capacitation process. oup.comoup.com This shedding unmasks underlying sperm surface proteins that are necessary for subsequent interactions, such as binding to the zona pellucida of the oocyte. oup.comgenecards.orguniprot.org In macaques, the removal of DEFB126 is required for sperm to recognize and bind to the zona pellucida. bioscientifica.comoup.com The release of DEFB126 can be induced by factors in the oviductal fluid, such as an increase in pH. genecards.orguniprot.org While the DEFB126 coat is essential for the initial stages of the sperm's journey, its timely removal is equally crucial for the final steps leading to fertilization. oup.comoup.com However, the behavior of DEFB126 during capacitation can be species-specific, as studies on bovine sperm have shown that BBD126 is not as easily removed by capacitating agents compared to its primate counterpart. nih.gov
The journey of sperm through the female reproductive tract is arduous, with the cervical mucus acting as a significant barrier. openveterinaryjournal.comnih.gov The highly sialylated glycocalyx created by DEFB126 imparts a strong negative charge to the sperm surface. nih.govoup.com This negative charge is believed to facilitate the passage of sperm through the similarly negatively charged cervical mucus via electrostatic repulsion. bioscientifica.com
Research has shown that DEFB126 is crucial for efficient sperm penetration of cervical mucus. inrs.canih.gov In macaques, DEFB126 facilitates this process, and studies on men with a common mutation in the DEFB126 gene, which results in a truncated protein, show impaired ability of their sperm to penetrate a cervical mucus substitute. nih.govoup.com This function underscores the importance of the complete, heavily glycosylated DEFB126 protein for successful sperm transport. openveterinaryjournal.comopenveterinaryjournal.com
In many mammalian species, a reservoir of sperm is formed in the oviduct, which helps to ensure that a population of viable, capacitated sperm is available for fertilization when the oocyte arrives. oup.com DEFB126 has been identified as a key molecule in mediating the binding of sperm to the oviductal epithelial cells, thus contributing to the formation of this reservoir. nih.govoup.com
Studies in macaques have demonstrated that DEFB126 on the sperm surface is directly involved in the attachment to oviductal epithelial cells (OECs). oup.comnih.gov Treatments that remove or alter DEFB126 on the sperm surface significantly inhibit sperm-OEC binding. oup.comnih.gov Conversely, the binding ability of sperm lacking DEFB126 can be restored by coating them with soluble DEFB126. oup.comnih.gov This interaction is thought to be mediated by the carbohydrate components of DEFB126 interacting with lectin-like molecules on the surface of the oviductal epithelium. oup.comoup.com The release of sperm from this reservoir is thought to be associated with the loss of DEFB126 during capacitation. bioscientifica.com
Spermatozoa are recognized as foreign cells by the female immune system. oup.com A protective mechanism is therefore essential to prevent an immune attack on the sperm within the female reproductive tract. nih.gov The dense glycocalyx formed by DEFB126 provides this crucial immunoprotective function. oup.comnih.gov
The DEFB126 coat, rich in negatively charged sialic acids, effectively "cloaks" sperm surface antigens, preventing their recognition by female immune cells and shielding them from antisperm antibodies. nih.govoup.com When DEFB126 is removed, either naturally during capacitation or through experimental means, a wide range of sperm antigens become exposed, rendering the sperm vulnerable to immune recognition and attack. oup.com This protective role is vital for sperm survival during their transit to the site of fertilization. openveterinaryjournal.comopenveterinaryjournal.com
Table 2: Key Functional Roles of DEFB126 in Reproduction
| Function | Mechanism | Key Evidence | Reference |
| Sperm Motility | Promotes the acquisition of forward motility during epididymal maturation. | Recombinant DEFB126 induces motility in immature sperm. | inrs.canih.gov |
| Cervical Mucus Penetration | The negatively charged sialic acid residues facilitate passage through mucus. | Mutation in DEFB126 impairs mucus penetration. | nih.govnih.gov |
| Sperm Reservoir Formation | Mediates binding of sperm to oviductal epithelial cells. | Removal of DEFB126 inhibits sperm-oviduct binding. | oup.comnih.gov |
| Immunoprotection | Forms a "glycocalyx shield" that masks sperm antigens from the female immune system. | Removal of DEFB126 exposes sperm to immune recognition. | nih.govoup.com |
| Capacitation Modulation | Its removal from the sperm head is a prerequisite for the final stages of capacitation. | Release of DEFB126 is required for zona pellucida binding. | oup.comoup.com |
| Sperm-Egg Interaction | Regulates the timing of sperm's ability to interact with the oocyte. | Loss of DEFB126 unmasks proteins needed for zona binding. | openveterinaryjournal.comgenecards.org |
The ultimate function of a spermatozoon is to fertilize an oocyte, a process that involves a series of highly specific molecular interactions. openveterinaryjournal.comnih.gov DEFB126 plays a critical, albeit indirect, role in this final step. openveterinaryjournal.comresearchgate.net While the intact DEFB126 coat prevents premature interaction with the egg, its programmed removal is what enables fertilization to proceed. genecards.orguniprot.org
The release of DEFB126 from the sperm head during capacitation is essential for unmasking the specific binding sites that allow the sperm to recognize and bind to the zona pellucida, the outer layer of the oocyte. oup.comgenecards.org Studies in macaques have shown that sperm retain their DEFB126 coat until they become capacitated, and the loss of this protein is directly correlated with the acquisition of the ability to bind to the zona pellucida. bioscientifica.comoup.com Therefore, DEFB126 acts as a gatekeeper, ensuring that sperm only become capable of fertilizing an egg at the appropriate time and place within the female reproductive tract. openveterinaryjournal.comopenveterinaryjournal.com
Immunoprotection of Sperm (e.g., against female immune recognition)
Antimicrobial Activities of Beta-defensin 126
Beta-defensin 126 exhibits a range of antimicrobial properties, contributing to the protection of various tissues from invading pathogens.
Broad-Spectrum Antimicrobial Properties
DEFB126 has demonstrated antimicrobial activity against a variety of microorganisms. nih.gov Research has shown its effectiveness against both Gram-negative and Gram-positive bacteria. frontiersin.orgmdpi.comacademie-sciences.fr Specifically, it has been found to be active against Escherichia coli and Staphylococcus aureus. nih.govmdpi.comnih.gov In addition to its antibacterial properties, DEFB126 also shows activity against fungi and nematodes, such as C. elegans. nih.govfrontiersin.orgacademie-sciences.frnih.gov The antimicrobial action of beta-defensins often involves the disruption of microbial cell membranes. frontiersin.org
Table 1: Antimicrobial Spectrum of Beta-defensin 126
| Category | Specific Microorganism | Reference |
| Gram-negative bacteria | Escherichia coli | nih.govnih.gov |
| Gram-positive bacteria | Staphylococcus aureus | nih.govnih.gov |
| Fungi | General fungal activity | frontiersin.orgacademie-sciences.fr |
| Nematodes | Caenorhabditis elegans | nih.govnih.gov |
Protection of the Reproductive Microenvironment from Bacterial Invasion
A crucial function of DEFB126 is to protect the male reproductive system from bacterial infections. researchgate.netmdpi.comnih.gov It is highly expressed in the epididymis, where it coats the entire surface of spermatozoa as they mature. researchgate.netnih.gov This coating serves as a protective barrier, shielding sperm from microbial attacks. ontosight.ainih.gov Studies in various mammals, including humans, have highlighted the role of beta-defensins in maintaining the stability of the genital tract microenvironment and protecting it from microbial invasion. mdpi.comnih.govresearchgate.net The presence of DEFB126 on sperm is essential for their protection against the female's immune system and enzymatic and microbial attacks within the female reproductive tract. nih.govbioscientifica.com A deficiency in DEFB126, due to genetic mutations, may increase susceptibility to infections like Chlamydia trachomatis. researchgate.net
Immunomodulatory Functions of Beta-defensin 126
Beyond its direct antimicrobial actions, Beta-defensin 126 plays a significant role in modulating the immune system, particularly in regulating inflammatory responses.
Anti-Inflammatory Effects
The core peptide of DEFB126 has demonstrated potent anti-inflammatory capabilities, notably by inhibiting inflammation mediated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govuniprot.orgfrontiersin.org Research has shown that the DEFB126 core peptide can effectively bind to and neutralize LPS. nih.gov This action prevents or lessens the inflammatory cascade typically triggered by LPS. nih.govfrontiersin.org The anti-inflammatory effects are partly achieved by blocking the LPS-induced p38 and p42/44 MAPK signaling pathways. nih.gov
Regulation of Cytokine Production and Immune Responses
DEFB126 influences the production of cytokines, which are key signaling molecules in the immune response. researchgate.netresearchgate.net The DEFB126 core peptide has been shown to down-regulate the mRNA expression of several pro-inflammatory cytokines in response to LPS stimulation, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This down-regulation leads to a corresponding decrease in the secretion of IL-6 and TNF-α. nih.gov Furthermore, fluorescence-labeled DEFB126 has been observed to enter macrophage-like cells and reduce the production of inflammatory factors stimulated by LPS, suggesting an intracellular regulatory role in addition to its direct neutralization of LPS. nih.govfrontiersin.org Beta-defensins, in general, are recognized for their ability to link the innate and adaptive immune responses. frontiersin.orgphysiology.org
Table 2: Regulation of Cytokines by Beta-defensin 126 Core Peptide in LPS-Stimulated Macrophages
| Cytokine | Effect | Reference |
| IL-1α | Down-regulation of mRNA expression | nih.gov |
| IL-1β | Down-regulation of mRNA expression | nih.gov |
| IL-6 | Down-regulation of mRNA expression and decreased secretion | nih.gov |
| TNF-α | Down-regulation of mRNA expression and decreased secretion | nih.gov |
Molecular Mechanisms of Beta Defensin 126 Action
Mechanisms of Antimicrobial Function
As a member of the defensin (B1577277) family, DEFB126 participates in the innate immune response, exhibiting mechanisms to combat microbial threats. assaygenie.com
Membrane Interaction and Pore Formation
The primary antimicrobial action of β-defensins involves direct interaction with microbial membranes. nih.govmdpi.com These peptides are typically cationic, allowing them to electrostatically bind to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov This initial binding is followed by the insertion of the defensin's hydrophobic regions into the lipid bilayer. academie-sciences.fr
This disruption of the membrane can lead to the formation of pores, causing the leakage of essential intracellular contents and ultimately leading to microbial cell death. nih.govmdpi.com While the precise pore structure formed by DEFB126 is not fully elucidated, models for other defensins suggest the formation of multimeric complexes that create channels through the membrane. academie-sciences.frresearchgate.net The efficiency of this process is influenced by the peptide's concentration and the specific composition of the target microbial membrane.
Intracellular Microbial Inhibition
Beyond direct membrane disruption, there is evidence that β-defensins, including the core peptide of DEFB126, can exert antimicrobial effects intracellularly. nih.gov Fluorescence-labeled DEFB126 has been observed to enter macrophage-like cells, suggesting a capacity for intracellular activity. nih.gov Once inside a microbe, defensins can interfere with vital cellular processes.
Research on various antimicrobial peptides has shown that they can inhibit the synthesis of nucleic acids (DNA and RNA) and proteins, effectively halting microbial replication and metabolism. mdpi.comnih.gov For instance, the peptide buforin II, which shares structural similarities with histones, can penetrate the cell membrane and directly interact with nucleic acids. nih.gov While the specific intracellular targets of DEFB126 are an area of ongoing research, its ability to enter cells points to a multi-pronged antimicrobial strategy that is not solely reliant on membrane permeabilization. nih.gov Some studies suggest that certain defensins can be endocytosed by macrophages, enhancing the clearance of intracellular bacteria. frontiersin.org
Mechanisms in Sperm Function Regulation
DEFB126 plays a crucial and complex role in male reproductive physiology, influencing sperm from maturation in the epididymis to its journey through the female reproductive tract. uniprot.orgbosterbio.com
Role in Sperm Glycocalyx Dynamics and Surface Charge
DEFB126 is a major component of the sperm glycocalyx, the dense carbohydrate-rich layer on the sperm surface. nih.govfrontiersin.orgnih.gov It is secreted by the epididymal epithelium and coats the sperm during their transit. nih.govbosterbio.com The extensive O-linked glycosylation of DEFB126's C-terminal tail, rich in sialic acid, imparts a significant negative charge to the sperm surface. nih.govnih.gov
This negative charge is critical for several functions:
Immune Evasion: The "cloaking" effect of the DEFB126 coat masks underlying sperm surface antigens, protecting the sperm from being recognized and attacked by the female immune system. frontiersin.orgnih.govopenveterinaryjournal.com
Mucus Penetration: The negative charge facilitates the passage of sperm through the cervical mucus by electrostatic repulsion. nih.gov
The composition of the glycocalyx is dynamic. During capacitation, the final stage of sperm maturation that occurs in the female reproductive tract, DEFB126 is shed from the sperm head. oup.com This "unmasking" is necessary to expose other surface molecules that are required for the sperm to bind to the zona pellucida of the oocyte. uniprot.orgoup.com
Ion Channel Modulation and Intracellular Calcium Regulation in Sperm
Defensins are known to modulate the activity of ion channels, and this function is critical for sperm motility and capacitation. oup.combioscientifica.com While the direct interaction of DEFB126 with specific ion channels in sperm is still under investigation, studies on related β-defensins provide significant insights. For example, some defensins can activate L-type calcium channels. bioscientifica.com
The regulation of intracellular calcium ([Ca2+]i) is paramount for sperm function. An influx of calcium is a key trigger for hyperactivated motility, a vigorous swimming pattern necessary for fertilization. oup.com Studies on mice with deletions of multiple defensin genes have shown that the absence of these proteins leads to elevated intracellular calcium levels and premature capacitation, suggesting that defensins normally play a role in suppressing these events until the appropriate time. oup.commdpi.com It is hypothesized that β-defensins may act as non-specific channel blockers, preventing premature calcium influx and subsequent activation. oup.com The release of DEFB126 during capacitation would then lift this inhibition, allowing for the necessary rise in intracellular calcium.
Interaction with Oviductal Epithelium Components
After navigating the uterus, sperm bind to the epithelium of the oviduct, forming a reservoir. This interaction is crucial for preserving sperm viability and ensuring that a population of capacitated sperm is available for fertilization when the oocyte is released. oup.com DEFB126 plays a direct role in mediating this binding. oup.com
Studies in both macaques and cattle have demonstrated that DEFB126 on the sperm surface facilitates their attachment to oviductal epithelial cells. oup.comresearchgate.net The glycosylated tail of DEFB126 is thought to be the primary mediator of this interaction. oup.com The subsequent release of DEFB126 during capacitation is not only required for zona pellucida binding but also allows the sperm to detach from the oviductal epithelium and proceed towards the oocyte. oup.combioscientifica.com
Cellular Signaling Pathways Influenced by Beta-defensin 126
Beta-defensin 126 (DEFB126) is a multifunctional glycoprotein (B1211001) that participates in the regulation of innate and adaptive immunity. nih.gov Its regulatory effects are mediated through its influence on various intracellular signaling pathways, which control cellular processes such as inflammation, immune cell activation, and gene expression.
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation. Research indicates that the core peptide of DEFB126 exerts anti-inflammatory effects, in part, by modulating the MAPK pathway. nih.gov
Studies have shown that the DEFB126 core peptide can inhibit the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov A key mechanism underlying this effect is the blockade of the p42/44 and p38 MAPK signaling pathways. nih.gov By inhibiting the phosphorylation and activation of these MAPK components, DEFB126 can down-regulate the expression of pro-inflammatory cytokines. nih.gov
For instance, in a murine macrophage cell line (RAW264.7) stimulated with LPS, treatment with the DEFB126 core peptide led to a significant decrease in the mRNA expression of cytokines such as Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov This was accompanied by a corresponding reduction in the secretion of IL-6 and TNF-α proteins. nih.gov While some human β-defensins (hBDs) have been shown to activate MAPK pathways in cell types like fibroblasts, the action of DEFB126 in inflammatory contexts appears to be inhibitory. nih.govmdpi.com
Table 1: Research Findings on DEFB126 and MAPK Pathway Modulation
| Study Focus | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|
| Anti-inflammatory effects of the DEFB126 core peptide | Murine macrophage cell line (RAW264.7) | Blockade of LPS-induced p42/44 and p38 MAPK signal pathway contributes to anti-inflammatory effects. | nih.gov |
| Effect on pro-inflammatory cytokine expression | Murine macrophage cell line (RAW264.7) | Down-regulated mRNA expression of IL-1α, IL-1β, IL-6, and TNF-α. | nih.gov |
NF-κB and IL-17 Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. While some β-defensins are known to activate the NF-κB pathway to induce the secretion of other molecules, the DEFB126 core peptide demonstrates an ability to suppress LPS-mediated inflammation, which is often driven by NF-κB. nih.govmdpi.comdntb.gov.ua This suggests a complex, context-dependent interaction.
The Interleukin-17 (IL-17) signaling pathway is a key driver of inflammatory responses at mucosal surfaces and is known to stimulate the production of various β-defensins. mdpi.comqiagen.com IL-17A, a pro-inflammatory cytokine, promotes the recruitment of immune cells and stimulates the production of antimicrobial peptides, including β-defensins, often through the activation of NF-κB and MAPK pathways. qiagen.com DEFB126 is specifically listed as a gene involved in the IL-17 signaling pathway. qiagen.com The induction of β-defensins by IL-17 is a critical part of the host defense mechanism, suggesting that DEFB126 expression may be upregulated in response to IL-17 signaling during inflammatory events. mdpi.comnih.gov
Table 2: DEFB126 Interaction with NF-κB and IL-17 Signaling
| Pathway | Interaction with Beta-defensins | Relevance to DEFB126 | Reference |
|---|---|---|---|
| NF-κB Signaling | Other β-defensins can activate this pathway. DEFB126's anti-inflammatory role suggests modulation or inhibition of LPS-induced NF-κB activation. | DEFB126 inhibits LPS-mediated inflammation, a process heavily dependent on NF-κB. | nih.govmdpi.com |
| IL-17 Signaling | IL-17 stimulates the production of β-defensins to enhance mucosal immunity. | DEFB126 is identified as a gene involved in the IL-17 signaling pathway. | qiagen.com |
Direct and Indirect Regulatory Functions
The regulatory actions of Beta-defensin 126 can be categorized as both direct and indirect. nih.gov These functions highlight its role as a versatile molecule in the immune system, bridging innate and adaptive responses. physiology.org
Direct Regulatory Functions: A primary direct function of the DEFB126 core peptide is its ability to bind and neutralize lipopolysaccharide (LPS) in vitro. nih.gov LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. By binding directly to LPS, DEFB126 can prevent it from interacting with its receptor, Toll-like receptor 4 (TLR4), on immune cells, thereby directly inhibiting the initiation of a major inflammatory cascade. nih.govuu.nl
Indirect Regulatory Functions: The indirect regulatory functions of DEFB126 stem from its ability to modulate intracellular signaling pathways. nih.gov Even beyond its capacity for direct LPS neutralization, DEFB126 can enter cells like macrophages and influence the production of inflammatory mediators. nih.gov This intracellular activity implies a regulation of signaling pathways downstream of receptor activation. nih.gov The modulation of the MAPK and potentially the NF-κB pathways are prime examples of its indirect anti-inflammatory effects. nih.gov Furthermore, as promiscuous ligands, β-defensins can interact with various cell surface receptors, acting as immune modulators with both anti-inflammatory and proinflammatory potential depending on the context. oup.com
Table 3: Direct vs. Indirect Regulatory Functions of DEFB126
| Function Type | Mechanism of Action | Outcome | Reference |
|---|---|---|---|
| Direct | High-potency binding and neutralization of lipopolysaccharide (LPS). | Prevents LPS from activating inflammatory pathways. | nih.gov |
| Indirect | Intracellular modulation of signaling pathways (e.g., MAPK). | Down-regulation of pro-inflammatory cytokine production. | nih.gov |
| Indirect | Interaction with various cellular receptors (as a promiscuous ligand). | Modulation of immune cell activity, linking innate and adaptive immunity. | oup.com |
Genetic Associations and Regulatory Factors Affecting Beta Defensin 126
Impact of Genetic Variation on Beta-defensin 126 Function
Genetic polymorphisms in the DEFB126 gene can lead to altered protein structure and function, with significant consequences for sperm performance and fertility.
In humans, the DEFB126 gene, located at the subtelomeric end of chromosome 20p13, does not typically exhibit copy number variation. nih.govproteinatlas.org However, studies in animal models have identified CNVs in beta-defensin gene clusters. For instance, genes encoding beta-defensins are known to undergo extensive deletion and duplication in cattle. physiology.org Specifically, the beta-defensins on chromosome 13, which include DEFB126, are commonly duplicated in Holstein bulls. physiology.org While the direct impact of these duplications on fertility is an area of ongoing research, it highlights a difference in the genomic architecture of this gene between species. physiology.org
Several functionally significant polymorphisms have been identified in the human DEFB126 gene, primarily frameshift mutations that drastically alter the resulting protein.
Two-Nucleotide Deletion (rs140685149/rs11467417): A common and widely studied variation is a two-nucleotide deletion (del/del) in the coding region. nih.govproteinatlas.orgresearchgate.net This frameshift mutation results in the loss of the normal stop codon, generating a non-stop mRNA transcript. nih.govproteinatlas.org Such aberrant mRNAs are often targeted by cellular surveillance mechanisms for degradation, and their translation is impaired. proteinatlas.org Consequently, men who are homozygous for this deletion (del/del genotype) produce sperm with a significant deficit of DEFB126 protein and its associated O-linked oligosaccharides on the surface. nih.govproteinatlas.orgresearchgate.net The protein that is produced is unstable. nih.gov
Four-Nucleotide Deletion (rs11467497): Another significant frameshift mutation is a four-nucleotide deletion located 151 base pairs upstream of the two-nucleotide deletion site. nih.govoup.com This mutation leads to a premature termination of translation, resulting in a truncated DEFB126 peptide. nih.govoup.com Studies have shown that sperm from individuals with this homozygous deletion may have no detectable DEFB126 protein, suggesting a more severe consequence on protein expression compared to the two-nucleotide deletion. nih.govoup.com
Miss-sense SNPs: In addition to frameshift mutations, single nucleotide polymorphisms that result in amino acid changes have been identified. A study of men with asthenozoospermia (reduced sperm motility) found that the missense mutations c.152T>C (leading to a Methionine to Threonine change at position 51, M51T) and c.227A>G (K76R) were significantly associated with the condition. nih.gov In silico analyses predicted these changes to be damaging, potentially affecting protein structure, stability, and post-translational modification sites. nih.gov
| Genetic Variation | dbSNP ID | Molecular Consequence | Impact on DEFB126 Protein |
|---|---|---|---|
| 2-Nucleotide Deletion | rs140685149 (also cited as rs11467417) | Frameshift mutation creating a non-stop mRNA. nih.govproteinatlas.org | Reduced mRNA levels, unstable protein, and deficient O-linked glycosylation on the sperm surface. proteinatlas.orgnih.gov |
| 4-Nucleotide Deletion | rs11467497 | Frameshift mutation leading to a premature stop codon. nih.govoup.com | Expression of a truncated peptide; may lead to a complete absence of the protein. nih.govoup.com |
| Missense SNP | c.152T>C (M51T) | Single nucleotide polymorphism causing an amino acid substitution. | Predicted to be damaging to protein structure and function; associated with asthenozoospermia. nih.gov |
| Missense SNP | c.227A>G (K76R) | Single nucleotide polymorphism causing an amino acid substitution. | Predicted to be damaging and to affect post-translational modification sites; associated with asthenozoospermia. nih.gov |
The genetic status of DEFB126 is strongly correlated with sperm function and fertility, although it does not typically affect standard semen parameters.
Impact on Sperm Function: Studies in macaques first demonstrated that DEFB126 is critical for sperm to penetrate cervical mucus. nih.gov In humans, men who are homozygous for the two-nucleotide deletion (del/del) produce sperm that appear normal in terms of count, motility, and morphology according to WHO criteria. nih.govproteinatlas.org However, these sperm show a significantly reduced ability to penetrate hyaluronic acid gel, which serves as a surrogate for cervical mucus. nih.govproteinatlas.org This functional deficit is attributed to the altered sperm glycocalyx, which lacks the dense coat of negatively charged sugars normally provided by DEFB126. nih.gov
Association with Human Fertility: Population-based prospective cohort studies have shown that the DEFB126 del/del genotype is associated with subfertility. nih.gov Couples in which the male partner is homozygous for the deletion experience a longer time to achieve a live birth. nih.govproteinatlas.org The deletion is significantly more common in infertile men compared to fertile controls. researchgate.netnih.gov Furthermore, this genetic variation impacts the success of medically assisted reproduction. While it does not appear to affect the outcomes of in-vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI), it is associated with significantly lower clinical pregnancy rates following intrauterine insemination (IUI). researchgate.netroyalsocietypublishing.org This suggests the protein is crucial for sperm transport and function within the female reproductive tract, a step that is bypassed by IVF/ICSI. researchgate.net
Findings in Animal Models: Research in cattle has shown that a specific haplotype of the DEFB126 gene, found only in high-fertility bulls, was associated with an increased ability of sperm to bind to oviductal epithelial cells. mdpi.com This binding is crucial for forming a sperm reservoir in the oviduct. mdpi.comnih.gov In mice, the deletion of a cluster of beta-defensin genes results in male infertility, with sperm showing reduced motility and other functional defects. physiology.org
| Fertility Parameter | Finding in Males with DEFB126 del/del Genotype | Reference |
|---|---|---|
| Standard Semen Analysis (motility, morphology, count) | No significant difference compared to wild-type genotypes. | nih.govproteinatlas.org |
| Sperm Penetration of Hyaluronic Acid Gel | Significantly reduced (up to 84% reduction in penetration rate). | nih.govproteinatlas.org |
| Time to Achieve Live Birth (Natural Conception) | Significantly longer time to pregnancy. | nih.govproteinatlas.org |
| Intrauterine Insemination (IUI) Outcome | Significantly lower clinical pregnancy rates. | researchgate.net |
| IVF/ICSI Outcome | No significant difference in pregnancy rates. | researchgate.net |
Single Nucleotide Polymorphisms (SNPs) and Frameshift Mutations
Endogenous and Exogenous Modulators of Beta-defensin 126 Expression and Activity
The expression and activity of DEFB126 are not only determined by genetics but can also be influenced by various molecules within the body and from the environment.
The conserved beta-defensin core of the DEFB126 protein possesses significant anti-inflammatory properties. It exhibits a high potency for binding and neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inflammatory trigger. By binding to LPS, the DEFB126 core peptide can inhibit LPS-mediated inflammation. This has been demonstrated by its ability to down-regulate the mRNA expression and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in macrophage cell lines stimulated with LPS. This suggests a role for DEFB126 in modulating the immune response in the male reproductive tract.
While direct evidence for the regulation of DEFB126 by specific nutritional factors is limited, studies on other beta-defensins suggest potential pathways for modulation.
Vitamin D3: The Vitamin D receptor (VDR) is expressed in the testis and epididymis of boars, the same tissues where DEFB126 is produced, suggesting a potential for regulation by Vitamin D. nih.gov In cattle, the vitamin D pathway has been shown to upregulate other beta-defensins, but a direct link to DEFB126 has not been established.
Butyrate (B1204436): The short-chain fatty acid butyrate is known to modulate the expression of several beta-defensins in different tissues and species. For instance, butyrate can induce defensin (B1577277) expression in chickens and has been shown to upregulate human beta-defensin 1 (hBD1) and human beta-defensin 2 (hBD2) in epithelial cells. However, in some contexts, such as in the rumen of cattle, butyrate infusion led to the downregulation of certain beta-defensins. The specific effect of butyrate on DEFB126 expression has not been detailed in the reviewed scientific literature.
Zinc Gluconate: There is no available information in the reviewed scientific literature regarding the specific modulation of Beta-defensin 126 expression or activity by zinc or zinc gluconate.
Plant-Derived Compounds and Probiotics Affecting Beta-defensin 126
The regulation of beta-defensin 126 (DEFB126) is a complex process influenced by various factors, including compounds derived from plants and the activity of probiotics. These agents can modulate the immune system, inflammatory responses, and the microbial environment, which in turn may influence the expression of defensins like DEFB126. scbt.com While direct research on DEFB126 is often focused on its crucial role in sperm function, evidence suggests that its expression can be indirectly affected by substances known for their broader immunomodulatory effects. scbt.comopenveterinaryjournal.comnih.gov
Many studies in this area focus on other beta-defensins, such as human beta-defensin 2 (HBD-2), due to their prominent role in mucosal immunity. However, the findings related to these other defensins can provide valuable insights into potential regulatory pathways that might also apply to DEFB126.
Curcumin, a polyphenol extracted from turmeric, is recognized for its anti-inflammatory properties and its ability to modulate immune responses. scbt.comnih.gov Research suggests that curcumin can enhance the production of antimicrobial peptides, which are a key component of the innate immune system. nih.gov One study indicated that curcumin may upregulate defensin expression as part of its immune-modulating activity. scbt.com
In a study on aged mice, curcumin administration was found to increase the secretion of beta-defensin 1 (DEFB1) and beta-defensin 2 (DEFB2) in saliva and increase the expression of DEFB2 in salivary gland tissues. cambridge.org Although this research did not specifically measure DEFB126, it demonstrates curcumin's capacity to influence the expression of beta-defensin genes. cambridge.org The mechanism often involves the modulation of signaling pathways like NF-κB and MAPK, which are crucial for immune gene regulation. nih.gov
Resveratrol is a natural polyphenol known for its antioxidant and immune-modulating capabilities. scbt.com It has been shown to regulate the expression of various host defense peptides. nih.gov While direct evidence linking resveratrol to DEFB126 expression is limited, its known influence on inflammatory and immune pathways suggests a potential indirect role. scbt.com
Some research indicates that resveratrol can down-regulate the expression of human beta-defensin-2 (HBD-2) in lung epithelial cells during an infection, suggesting a modulatory effect on the innate immune response to prevent excessive inflammation. cdnsciencepub.com This highlights that the effect of such compounds can be context-dependent, either increasing or decreasing defensin expression to maintain immune homeostasis. Certain polyphenols, including resveratrol, are known to activate the MAPK pathway to upregulate the expression of human β-defensin genes. nih.govresearchgate.net
Omega-3 Fatty Acids
Omega-3 fatty acids are polyunsaturated fatty acids that play a significant role in regulating inflammation. nih.gov Their influence on the expression of beta-defensins is an area of active research. It has been noted that omega-3 fatty acids can inhibit inflammatory pathways, such as those involving Toll-like receptors (TLRs) and the NLRP-3 inflammasome, which can affect the production of inflammatory mediators and antimicrobial peptides. mdpi.com
For instance, human beta-defensin-2 (HBD-2) is involved in inflammatory skin conditions, and its expression can be influenced by factors that omega-3 fatty acids are known to modulate. nih.govmdpi.com By altering the landscape of inflammatory signals, omega-3 fatty acids may indirectly affect the expression levels of various beta-defensins.
Sulforaphane is a compound found in cruciferous vegetables that has been identified as an activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov Research has shown that sulforaphane can induce the expression of human beta-defensin-2 (HBD-2) in intestinal epithelial cells. nih.govmdpi.com This induction is considered part of its role in protecting the intestinal mucosa. nih.gov
The mechanism involves the inhibition of histone deacetylases (HDACs), which leads to changes in chromatin structure and the expression of target genes, including defensins. nih.govplos.org While these studies focused on HBD-2, the broad epigenetic and anti-inflammatory effects of sulforaphane suggest a potential for influencing other beta-defensins, including DEFB126. scbt.complos.org
(-)-Epigallocatechin Gallate (EGCG)
(-)-Epigallocatechin gallate (EGCG) is the main polyphenol found in green tea and is known for its antioxidant and immune-modulating properties. scbt.commdpi.com EGCG has been shown to stimulate the production of several beta-defensins. mdpi.com Studies on human gingival epithelial cells have demonstrated that EGCG can enhance the gene expression and secretion of HBD1 and HBD2. researchgate.net
The mechanism behind this induction often involves the activation of the MAPK signaling pathways, including ERK and p38. mdpi.comresearchgate.net Furthermore, EGCG has been found to induce the expression of beta-defensin 3 (HBD-3) in bronchial epithelial cells, which contributes to its antiviral effects. mdpi.com This body of evidence points to EGCG as a potent regulator of beta-defensin expression, suggesting it could potentially influence DEFB126 as well. scbt.com
All-trans Retinoic Acid (ATRA)
All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a critical regulator of gene transcription and immune function. mdpi.com It is known to affect immune responses and could potentially enhance the production of beta-defensins. scbt.com Studies have shown that ATRA can regulate the expression of defensins in various cell types. For instance, it has been shown to regulate the expression of defensin mRNA in cultured ovine type II pneumocytes. nih.gov Its role in maintaining gut immune homeostasis is partly through its effects on immune cell differentiation and function, which can, in turn, affect the local production of antimicrobial peptides. mdpi.com
Probiotics
Probiotics are live microorganisms that can confer a health benefit to the host by improving gut microbial balance. nih.gov They are known to modulate the host's innate immune system, including the expression of antimicrobial peptides like beta-defensins. nih.govcambridge.org Several studies have shown that probiotic bacteria can induce the expression of human beta-defensin-2 (HBD-2) in intestinal epithelial cells. nih.govmdpi.com
For example, strains like Lactobacillus and the probiotic cocktail VSL#3 have been shown to up-regulate hBD-2. nih.gov The mechanism for this induction often involves the activation of key inflammatory signaling pathways, such as NF-κB and AP-1. nih.gov By strengthening the mucosal barrier through the induction of defensins, probiotics help to limit the overgrowth of pathogenic bacteria. nih.govcambridge.org While these findings primarily concern HBD-2 in the gut, they establish a clear link between probiotics and the regulation of beta-defensin production. scbt.com
Research Findings on the Regulation of Beta-Defensins by Plant-Derived Compounds and Probiotics
| Compound/Factor | Affected Beta-Defensin(s) | Observed Effect | Key Mechanistic Pathways | Model System |
|---|---|---|---|---|
| Curcumin | DEFB1, DEFB2 | Increased secretion and/or expression. cambridge.org | Modulation of immune and inflammatory pathways (e.g., NF-κB). nih.gov | Aged mice (in vivo). cambridge.org |
| Resveratrol | HBD-2 | Down-regulation of infection-induced expression. cdnsciencepub.com | MAPK pathway activation. nih.govresearchgate.net | Lung epithelial cells (in vitro). cdnsciencepub.com |
| Omega-3 Fatty Acids | HBD-2 (indirectly) | Modulation of inflammatory pathways that regulate defensin expression. nih.govmdpi.com | Inhibition of TLR and NLRP-3 inflammasome pathways. mdpi.com | Monocytes, Keratinocytes. mdpi.com |
| Sulforaphane | HBD-2 | Induction of expression. nih.gov | Nrf2 activation, Histone Deacetylase (HDAC) inhibition. nih.govplos.org | Intestinal epithelial cells (in vitro). nih.gov |
| (-)-Epigallocatechin Gallate (EGCG) | HBD1, HBD2, HBD3 | Enhanced gene expression and secretion. mdpi.comresearchgate.net | Activation of MAPK (ERK, p38) pathways. mdpi.comresearchgate.net | Gingival and bronchial epithelial cells (in vitro). mdpi.comresearchgate.net |
| All-trans Retinoic Acid (ATRA) | Defensins (general) | Regulation of mRNA expression. nih.gov | Regulation of gene transcription. mdpi.com | Ovine pneumocytes (in vitro). nih.gov |
| Probiotics (e.g., Lactobacillus, VSL#3) | HBD-2 | Upregulation of expression. nih.gov | Activation of NF-κB and AP-1 pathways. nih.gov | Intestinal epithelial cells (in vitro). nih.gov |
Research Methodologies and Experimental Models in Beta Defensin 126 Studies
Molecular and Genetic Characterization Techniques
The cloning and sequencing of the DEFB126 gene have been fundamental to understanding its structure and function. In humans, the DEFB126 gene is located on chromosome 20p13 and consists of two exons. nih.gov The open reading frame (ORF) of the DEFB126 cDNA has been cloned and is available for research purposes, facilitating studies on its expression and the functional analysis of the encoded protein. genscript.com
Similarly, the coding sequences for DEFB126 orthologs in other species, such as the bovine BBD126, have been amplified by PCR and cloned into expression vectors. oup.com This allows for the production of recombinant DEFB126 protein, which is essential for in vitro functional assays. For instance, the DEFB126 gene was cloned to generate recombinant DEFB126 in H9C2 cells (rat embryonic heart myoblasts) to study its effect on sperm motility. inrs.ca
Molecular cloning has also been used to investigate the effects of mutations. Deletion mutations have been created in two regions of the human DEFB126 gene that are linked to male infertility to assess their impact on sperm function. inrs.caresearchgate.net
Quantitative real-time polymerase chain reaction (qRT-PCR) has been extensively used to quantify the expression levels of DEFB126 mRNA in various tissues. This technique has revealed a distinct pattern of expression, particularly in the male reproductive tract.
In dromedary camels, qRT-PCR analysis showed that DEFB126 mRNA expression was highest in the tail of the epididymis compared to the head and body, as well as other parts of the male reproductive tract like the testis, vas deferens, prostate, and bulbourethral glands. nih.govnih.govresearchgate.net This region-specific expression suggests a crucial role for DEFB126 in the final stages of sperm maturation. nih.govresearchgate.net Similar findings of high expression in the caudal epididymis have been reported in bulls and rams. researchgate.netanimal-reproduction.org
The table below summarizes the relative expression levels of DEFB126 mRNA in different tissues of the dromedary camel, as determined by qRT-PCR. nih.gov
| Tissue | Relative Expression Level |
|---|---|
| Testis (Seminiferous Tubules and Rete Testis) | Modest |
| Epididymis (Head and Body) | Moderate |
| Epididymis (Tail) | Significantly Higher |
| Vas Deferens | Moderate to Weak |
| Male Accessory Glands (Prostate, Bulbourethral) | Moderate to Weak |
A variety of immunological techniques have been instrumental in detecting and localizing the DEFB126 protein.
Immunohistochemistry (IHC) has been used to demonstrate the presence of DEFB126 in tissues. In dromedary camels, IHC revealed positive staining for DEFB126 in the testis, epididymis, vas deferens, prostate, and bulbourethral glands, with a particularly strong reaction in the tail of the epididymis. nih.govnih.govresearchgate.net This corroborates the qRT-PCR data and points to the epididymis as the primary site of DEFB126 secretion.
Immunofluorescence has been employed to visualize the location of DEFB126 on sperm. Studies have shown that DEFB126 coats the entire surface of primate sperm. nih.gov In humans, immunofluorescence staining indicated that the proportion of DEFB126-positive sperm is significantly higher in motile sperm and is positively correlated with normal morphology. inrs.ca
Western Blot analysis has been used to identify and characterize the DEFB126 protein in sperm lysates and other samples. In macaque sperm, a strong reaction to a 34-36 kDa protein, identified as DEFB126, was observed. nih.gov Similarly, in human sperm lysates, Western blotting detected a band of approximately 30 kDa. inrs.ca This technique has also been crucial in studies examining the loss of DEFB126 from the sperm surface during capacitation. oup.com
Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantitative detection of human DEFB126 in various biological samples, including serum, plasma, and tissue homogenates. mybiosource.commybiosource.commybiosource.com These kits utilize a sandwich enzyme immunoassay format with antibodies specific to DEFB126. mybiosource.com
Bioinformatic and computational tools have provided significant insights into the structure, evolution, and potential function of DEFB126.
Sequence Alignment and Phylogenetic Analysis: The peptide sequence of bovine DEFB126 (BBD126) has been compared to orthologs from other mammalian species, revealing significant conservation at the N-terminus but notable differences at the C-terminus, suggesting potential species-specific roles. nih.gov Phylogenetic analysis of DEFB126 sequences from various species has helped to understand its evolutionary relationships. oup.com
Protein Structure Prediction: Computational analysis has been used to predict the structural features of DEFB126. It is characterized by a cysteine-rich defensin (B1577277) core and a highly glycosylated C-terminal tail. nih.gov Three-dimensional structure prediction, using tools like AlphaFold, has highlighted a distinctive extended C-terminal tail, which is likely important for its biological functions. animal-reproduction.org
In Silico Characterization: Various online tools have been used to predict properties of the DEFB126 protein. For example, in silico prediction of glycosylation sites has been performed to understand the extensive post-translational modifications of this protein. oup.com Bioinformatic analysis of goat β-defensins, including the DEFB126 ortholog, has characterized them as small, polar, hydrophobic, and basic polypeptides with a positive charge. xmsyxb.com
Immunological Detection Methods (e.g., Immunohistochemistry, Immunofluorescence, Western Blot)
In Vitro Functional Assays
To directly assess the function of DEFB126, researchers have developed in vitro assays focusing on key aspects of sperm function.
Sperm Motility Assays: A common experimental approach involves co-culturing sperm with recombinant DEFB126. In one study, immotile testicular spermatozoa were incubated with cells expressing full-length or mutated forms of DEFB126. The results showed that full-length DEFB126 significantly increased sperm motility, whereas the mutated forms did not, providing direct evidence for its role in this process. inrs.caresearchgate.net Similarly, the addition of recombinant bovine DEFB126 (rBBD126) to corpus epididymis sperm, which normally lack this protein, resulted in an increase in motility. nih.gov
Sperm Capacitation Assays: Capacitation is the series of physiological changes sperm undergo to be able to fertilize an egg. Studies have shown that DEFB126 is released from the sperm surface during capacitation. nih.govoup.com In macaques, capacitating conditions, which include incubation in specific media containing BSA and sodium bicarbonate, lead to the release of most of the DEFB126 from the sperm. oup.com However, similar treatments have been found to be ineffective in removing BBD126 from bull sperm, suggesting species-specific differences in its attachment to the sperm surface. nih.gov The release of DEFB126 during capacitation is thought to unmask other surface components necessary for fertilization. genecards.org
Sperm Binding to Oviductal Epithelium Assays
The interaction between sperm and the oviductal epithelium is a critical step in mammalian fertilization, and Beta-defensin 126 (DEFB126) has been identified as a key player in this process. Researchers employ various in vitro assays to investigate the role of DEFB126 in mediating the attachment of sperm to the oviductal epithelial cells (OECs), which form a sperm reservoir. bosterbio.commybiosource.com
A common method involves the co-incubation of sperm with either explants or monolayers of OECs. ul.ienih.gov In bovine studies, for instance, oviducts are obtained from slaughterhouses and the epithelial cells are harvested to create these experimental conditions. ul.ie To assess the binding capacity, sperm are often pre-stained with a fluorescent dye, such as Hoechst 33342, before being introduced to the OEC cultures. biorxiv.org After an incubation period that allows for binding to occur, any loosely attached sperm are removed by gentle washing. biorxiv.org The number of bound sperm is then quantified, typically by counting the fluorescently labeled sperm per unit area of the OEC explant or monolayer under a microscope. biorxiv.org
To specifically elucidate the function of DEFB126, experiments are designed to compare the binding ability of sperm with and without the presence of this protein. In some studies, researchers use sperm from the corpus epididymis, a region where sperm have not yet been coated with DEFB126, as a control group. nih.govteagasc.ie These "naive" sperm are then incubated with recombinant DEFB126 (rDEFB126) to determine if the addition of the protein enhances their binding to OECs. ul.ienih.gov To further confirm the specificity of the interaction, an antibody against DEFB126 can be introduced to block its function, which is expected to inhibit the increased sperm binding mediated by rDEFB126. nih.gov
These assays have demonstrated that the presence of DEFB126 on the sperm surface significantly promotes their attachment to the oviductal epithelium in species such as macaques and cattle. nih.govbiorxiv.orgplos.orgoup.com
Interactive Table: Experimental Findings on DEFB126 and Sperm-Oviduct Binding
| Species | Experimental Model | Key Finding |
| Bovine | Corpus epididymal sperm + recombinant BBD126 + OEC explants | Addition of rBBD126 enhanced sperm binding to OECs. nih.gov |
| Bovine | Ejaculated sperm + recombinant BBD126 + OEC explants | Addition of rBBD126 enhanced sperm binding to OECs. nih.gov |
| Bovine | High vs. Low fertility bulls (with/without DEFB126 haplotype) + OEC explants | Bulls with the high-fertility DEFB126 haplotype showed increased sperm binding. ul.ie |
| Macaque | Sperm + OEC coculture | DEFB126 on the sperm surface mediates attachment to oviductal epithelial cells. oup.com |
Antimicrobial Assays against Specific Pathogens
While extensively studied for its role in reproduction, Beta-defensin 126, like other members of the defensin family, possesses antimicrobial properties. mybiosource.comnih.govteagasc.ie In vitro antimicrobial assays are fundamental in characterizing the efficacy of DEFB126 against various pathogens. These assays typically involve exposing specific bacterial or fungal strains to purified or recombinant DEFB126 and measuring the resulting inhibition of growth or killing of the microorganisms.
Standard methods such as broth microdilution or radial diffusion assays are employed to determine the minimum inhibitory concentration (MIC) or the zone of inhibition, respectively. The core peptide of human DEFB126 has demonstrated antimicrobial activity against a range of pathogens. mybiosource.com For example, studies have shown its effectiveness against Escherichia coli and Staphylococcus aureus. mybiosource.com The antimicrobial activity of defensins, including DEFB126, is often tested under conditions of low ionic strength, as high salt concentrations can inhibit their function. academie-sciences.fr
The potential antimicrobial function of DEFB126 is particularly relevant in the context of the reproductive tract, where it may contribute to protecting sperm and the female reproductive tract from infection. animal-reproduction.orgphysiology.org For instance, E. coli is a significant cause of reproductive failure in cattle, and bovine β-defensins have shown high efficacy against this pathogen in vitro. physiology.org
Interactive Table: Antimicrobial Activity of Beta-defensin 126 Core Peptide
| Pathogen | Assay Type | Result |
| Escherichia coli | Not specified in source | Antimicrobial activity observed. mybiosource.com |
| Staphylococcus aureus | Not specified in source | Antimicrobial activity observed. mybiosource.com |
| Caenorhabditis elegans | Not specified in source | Antimicrobial activity observed. mybiosource.com |
Cell-Based Inflammation Models (e.g., LPS-stimulated macrophage cell lines)
The immunomodulatory functions of Beta-defensin 126 are investigated using cell-based inflammation models, with lipopolysaccharide (LPS)-stimulated macrophage cell lines being a prominent example. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to mimic bacterial infection in vitro.
In these models, macrophage cell lines, such as the murine RAW264.7 line, are treated with LPS to induce an inflammatory response, characterized by the production and secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov To assess the anti-inflammatory potential of DEFB126, the cells are co-treated with LPS and the DEFB126 core peptide. nih.gov
The effects of DEFB126 are then evaluated by measuring the changes in cytokine expression at both the mRNA and protein levels, using techniques like quantitative real-time PCR (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA), respectively. nih.gov Studies have shown that the DEFB126 core peptide can significantly down-regulate the mRNA expression and secretion of pro-inflammatory cytokines in LPS-stimulated macrophages. nih.gov
Furthermore, researchers investigate the molecular mechanisms underlying these anti-inflammatory effects by examining the impact of DEFB126 on key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., p38 and p42/44). nih.gov The ability of fluorescence-labeled DEFB126 to enter macrophages suggests that its regulatory functions may extend beyond direct LPS neutralization to include intracellular mechanisms. nih.gov
These cell-based models are crucial for demonstrating the dual role of DEFB126 as not only an antimicrobial peptide but also a modulator of the host's inflammatory response. nih.govfrontiersin.org
Interactive Table: Anti-inflammatory Effects of DEFB126 Core Peptide in LPS-Stimulated RAW264.7 Macrophages
| Parameter Measured | Effect of DEFB126 Core Peptide |
| mRNA expression of IL-1α | Down-regulated. nih.gov |
| mRNA expression of IL-1β | Down-regulated. nih.gov |
| mRNA expression of IL-6 | Down-regulated. nih.gov |
| mRNA expression of TNF-α | Down-regulated. nih.gov |
| Secretion of IL-6 | Decreased. nih.gov |
| Secretion of TNF-α | Decreased. nih.gov |
| LPS-induced p42/44 MAPK signaling | Blocked. nih.gov |
| LPS-induced p38 MAPK signaling | Blocked. nih.gov |
Animal Models for In Vivo Research
Rodent Models (e.g., mice, rats) for Gene Deletion and Functional Studies
Rodent models, particularly mice and rats, are invaluable tools for in vivo research on Beta-defensin 126, primarily through gene deletion and functional studies. nih.gov These models allow for the investigation of the physiological roles of DEFB126 in a whole-organism context, which is not possible with in vitro assays alone.
Gene deletion, or "knockout," studies involve the targeted removal of the gene encoding for DEFB126 (or a cluster of defensin genes) from the rodent's genome. nih.govfrontiersin.org The resulting phenotype of the knockout animals provides direct evidence for the in vivo functions of the deleted gene(s). For example, the deletion of a cluster of nine β-defensin genes in mice has been shown to result in male sterility, with sperm from these mutant mice exhibiting reduced motility and increased fragility. nih.gov This highlights the critical role of these defensins in male reproductive function.
While single-gene knockouts of some defensins have resulted in subtle phenotypes, possibly due to functional redundancy, the deletion of multiple defensin genes often reveals more significant functional impairments. nih.gov In addition to gene deletion, rodent models are used to study the expression patterns of β-defensins in various tissues, particularly within the male reproductive tract. nih.govphysiology.org These studies have confirmed the high expression of DEFB126 orthologs in the epididymis, consistent with its role in sperm maturation and function. nih.gov
Primate Models (e.g., macaque) in Reproductive Biology Research
Non-human primate models, such as the macaque, have been instrumental in elucidating the role of Beta-defensin 126 in reproductive biology, providing a bridge between rodent studies and human physiology. nih.govteagasc.ie The reproductive system of macaques shares many similarities with that of humans, making them a highly relevant model for studying sperm function and fertilization.
Research using macaque models has been pivotal in discovering that DEFB126 (originally termed ESP13.2 in macaques) coats the surface of sperm as they transit through the epididymis. oup.comnih.govteagasc.ie This protein coat is essential for several aspects of sperm function, including their ability to swim through cervical mucus and evade the female immune system. nih.govteagasc.ie
In vivo and in vitro experiments with macaque sperm and reproductive tract components have demonstrated that DEFB126 mediates the attachment of sperm to the oviductal epithelium, a crucial step for forming the sperm reservoir. oup.com Furthermore, studies have shown that the removal of DEFB126 from the sperm head is a necessary event during capacitation, allowing the sperm to subsequently bind to the zona pellucida of the oocyte. oup.com The use of antibodies against DEFB126 in these models has helped to confirm its specific functions. oup.com
Livestock Models (e.g., bovine, dromedary camel) for Reproductive and Host Defense Studies
Livestock models, particularly bovine (cattle), have provided significant insights into the dual roles of Beta-defensin 126 in reproduction and host defense within an agricultural context. nih.govanimal-reproduction.orgphysiology.org The economic importance of fertility in livestock has driven research into the factors influencing reproductive success, with BBD126 (the bovine ortholog) emerging as a key molecule. animal-reproduction.org
Studies in bulls have shown that, similar to primates, BBD126 is expressed in the epididymis and coats the surface of sperm. nih.govteagasc.ie Functional assays using bovine sperm and oviductal epithelial cells have confirmed that BBD126 promotes sperm motility and their binding to the oviduct, which is associated with higher fertility rates. biorxiv.orgplos.orgresearchgate.net Genetic association studies in bulls have identified a haplotype of the BBD126 gene that is significantly associated with fertility, further underscoring its importance in bovine reproduction. ul.ieanimal-reproduction.org
In addition to its reproductive functions, the role of BBD126 in host defense is also being investigated in livestock. animal-reproduction.orgphysiology.org Given that β-defensins have antimicrobial properties, BBD126 likely contributes to the protection of the male and female reproductive tracts from pathogens that can impair fertility. physiology.org The expanded repertoire of β-defensin genes in cattle compared to humans and mice suggests a significant role for these peptides in the bovine immune system. animal-reproduction.orgphysiology.org
Other Species for Comparative Beta-defensin Research (e.g., blue fox, fish)
Comparative studies involving diverse animal species are crucial for understanding the evolutionary history and conserved functions of beta-defensins, including orthologs of Beta-defensin 126 (DEFB126). Species such as the blue fox and various types of fish provide valuable models for exploring the roles of these peptides beyond common laboratory animals.
Blue Fox (Vulpes lagopus)
Research in the blue fox has focused on beta-defensins related to the male reproductive system, offering a comparative perspective on the functions of DEFB126 in sperm maturation and protection. Studies have identified and characterized several beta-defensins, notably vBD108 and vBD122, due to their potential impact on semen quality, a critical factor in the breeding of these fur-bearing animals. mdpi.comnih.gov
Researchers have noted that bacterial contamination of semen is a common issue in artificial insemination protocols for blue foxes. mdpi.comnih.gov This has spurred investigations into the antimicrobial properties of endogenous beta-defensins within the male reproductive tract. Molecular cloning and bioinformatics have been employed to analyze the structure and function of these peptides. mdpi.com For instance, recombinant vBD108 and vBD122 proteins have been produced to test their in vitro antibacterial activity against common contaminants like Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov
Findings indicate that declining expression of vBD108 mRNA in the epididymis is associated with decreased sperm motility, a condition known as asthenospermia. nih.govresearchgate.net This parallels the role of DEFB126 in other mammals, where it is crucial for sperm motility. nih.gov Immunohistochemistry has been used to map the expression of vBD108 in the testis and different regions of the epididymis (caput, corpus, and cauda), revealing significant differences in expression levels between healthy and asthenospermic animals. nih.govresearchgate.net These studies suggest that, like DEFB126, blue fox beta-defensins are not only involved in innate immunity but are also integral to the microenvironment necessary for sperm maturation and function. nih.gov
| Beta-defensin | Species | Research Methodology | Key Research Findings |
|---|---|---|---|
| vBD108 | Blue Fox (Vulpes lagopus) | Molecular Cloning, Recombinant Protein Expression, Antibacterial Assays, qPCR, Immunohistochemistry | Expressed in testis and epididymis. nih.gov Reduced mRNA expression is linked to asthenospermia (low sperm motility). nih.govresearchgate.net Possesses in vitro antibacterial activity against E. coli and S. aureus. mdpi.comnih.gov |
| vBD122 | Blue Fox (Vulpes lagopus) | Molecular Cloning, Recombinant Protein Expression, Antibacterial Assays | Shows efficacious in vitro bacteriostatic activity against E. coli and S. aureus. mdpi.comnih.gov Investigated as a potential agent to improve semen quality for artificial insemination. mdpi.com |
Fish Species
Fish represent a phylogenetically distant group from mammals, making them an excellent model for studying the fundamental and ancestral characteristics of the beta-defensin family. Notably, sequence and structural analyses have revealed that fish possess only beta-defensin-like proteins; alpha- and theta-defensins appear to be absent in these vertebrates. mdpi.commdpi.com A key structural difference is that fish beta-defensin genes typically contain three exons and two introns, whereas their mammalian counterparts usually have two exons. nih.govcapes.gov.br
Research has been conducted across a wide array of marine and freshwater fish, including zebrafish, European sea bass, salmonids, and various bream species. nih.govplos.orgdoi.org These studies utilize methodologies such as database mining, gene cloning, real-time PCR (qPCR), and in vitro functional assays with recombinant proteins. capes.gov.brplos.org
A primary finding is that fish beta-defensins are constitutively expressed in immune-related and mucosal tissues, forming a frontline defense. High basal expression is commonly observed in the skin, gills, spleen, and head-kidney (a primary immune organ in fish). mdpi.comnih.gov However, the specific expression patterns can vary significantly between different fish species and beta-defensin isoforms. plos.org For example, in soiny mullet, Lhβ-defensin expression is highest in the spleen, kidney, and gut, and its levels increase significantly following bacterial infection. plos.org In the European sea bass, two distinct beta-defensins are highly expressed in the gills, head kidney, and spleen. nih.gov
Functionally, fish beta-defensins exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Beyond direct killing of pathogens, they also display immunomodulatory functions. For instance, a beta-defensin from the gilthead seabream was shown to have chemotactic activity, attracting head-kidney leukocytes, a function analogous to mammalian beta-defensins that bridge the innate and adaptive immune systems. mdpi.commdpi.com Similarly, a beta-defensin from the flounder was found to chemoattract leukocytes from the spleen and head kidney and enhance phagocytosis. mdpi.com
| Species | Beta-defensin/Gene Studied | Research Methodology | Key Research Findings |
|---|---|---|---|
| Zebrafish (Danio rerio) | β-defensins 1, 2, 3 | Database Mining, RT-PCR, Gene Cloning | First identified fish defensins. capes.gov.br Constitutive expression in gills, gut, kidney, skin, and spleen, with varying patterns for each gene. capes.gov.br Genes contain three exons and two introns. capes.gov.br |
| European Sea Bass (Dicentrarchus labrax) | β-defensins 1, 2 | Gene Cloning, Phylogenetic Analysis, qPCR | Two defensin subfamilies identified. nih.gov High basal expression in gills, head kidney, and spleen. nih.gov |
| Soiny Mullet (Liza haematocheila) | Lhβ-defensin | Gene Cloning, Real-time PCR, Recombinant Protein Analysis | Highest expression in spleen, kidney, and gut. plos.org Expression is significantly upregulated after infection with Streptococcus dysgalactiae. plos.org |
| Orange-spotted Grouper (Epinephelus coioides) | β-defensin | cDNA Library Screening, RT-PCR, Western Blot, Antibacterial/Antiviral Assays | Dominantly expressed in the pituitary and testis. nih.gov Expression is upregulated during sex reversal. nih.gov Effective against Gram-negative bacteria and an iridovirus. nih.gov |
| Atlantic Salmon (Salmo salar) | β-defensins (BD1-5) | Bioinformatics, Gene Expression Analysis | Seven BD genes from five subfamilies identified, likely arising from whole genome duplication. doi.org Distinct tissue expression patterns, often high in mucosal tissues. doi.org |
| Flounder (Paralichthys olivaceus) | fBD (anionic β-defensin) | Recombinant Protein Expression, Chemotaxis Assays, Phagocytosis Assays | Anionic peptide with strong bacteriostatic ability. mdpi.com Chemoattracts leukocytes from spleen and head kidney and enhances phagocytosis. mdpi.com |
Q & A
Q. Common Approaches :
- ELISA : Cost-effective for high-throughput screening but requires antibody validation (e.g., cross-reactivity checks with other defensins).
- Western Blot : Confirms protein size (≈7.5 kDa) but is semi-quantitative.
- Mass Spectrometry (MS) : Gold standard for specificity; identifies post-translational modifications (e.g., glycosylation) affecting function .
Q. Method Comparison Table :
| Method | Pros | Cons | Use Case |
|---|---|---|---|
| ELISA | High throughput | Antibody dependency | Large cohort studies |
| MS | High specificity | Expensive, technical expertise required | Mechanistic studies |
Advanced: What experimental models elucidate BD126’s functional mechanisms?
- Human Sperm In Vitro Assays : Incubate sperm with recombinant BD126 to assess motility rescue in deficient samples .
- Transgenic Animal Models : Knockout mice (e.g., DEFB126−/−) to study fertilization outcomes and compensatory defensins.
- 3D Reproductive Tract Models : Co-culture sperm with oviductal epithelial cells to mimic in vivo interactions.
Q. Considerations :
- Ethical approval for human tissue use (e.g., IRB protocols for semen donors) .
- Data validation : Triangulate findings across models to avoid species-specific biases.
Basic: How does BD126 interact with other reproductive tract proteins?
BD126 binds to sperm surface glycans, facilitating immune evasion and mucosal penetration. Proteomic studies (e.g., co-immunoprecipitation + LC-MS/MS) identify partners like fibronectin and annexins. Functional assays (e.g., motility inhibition via antibody blocking) confirm these interactions’ roles in sperm function .
Advanced: How to design a longitudinal study assessing BD126’s predictive value for fertility?
Q. Methodological Framework :
Cohort Selection : Recruit subfertile couples (n ≥ 500), stratify by BD126 quartiles.
Outcome Measures : Time-to-pregnancy (TTP) and live birth rates, adjusted for female factors (e.g., ovarian reserve).
Analytics : Cox proportional hazards models to quantify BD126’s hazard ratio for conception .
Q. Ethical Compliance :
- Obtain informed consent for long-term follow-up and biobanking .
- Pre-register study design (e.g., ClinicalTrials.gov ) to reduce reporting bias .
Advanced: What statistical approaches address BD126’s non-normal distribution in cohort studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
